3-(2,6-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione
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Overview
Description
3-(2,6-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione is a fluorinated thiazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring substituted with difluorophenyl and fluorophenoxy groups, which contribute to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-difluorophenylboronic acid and 3-fluorophenol as starting materials.
Reaction Steps: The process involves a series of reactions including halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the thiazole ring.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Coupling Reactions: Palladium catalysts, ligands, bases
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Alkylated, amino, thiol derivatives
Coupling Products: Biaryl compounds, heterocycles
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of advanced materials, including nonlinear optical materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its fluorinated groups enhance binding affinity and selectivity towards biological targets, leading to desired biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
3-(2,4-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione
3-(2,6-Difluorophenyl)-4-[(4-fluorophenoxy)methyl]-1,3-thiazole-2-thione
3-(2,6-Difluorophenyl)-4-[(2-fluorophenoxy)methyl]-1,3-thiazole-2-thione
Uniqueness: Compared to similar compounds, 3-(2,6-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of difluorophenyl and fluorophenoxy groups at specific positions enhances its stability and binding properties.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS2/c17-10-3-1-4-12(7-10)21-8-11-9-23-16(22)20(11)15-13(18)5-2-6-14(15)19/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHNKHYEXKOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CSC(=S)N2C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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